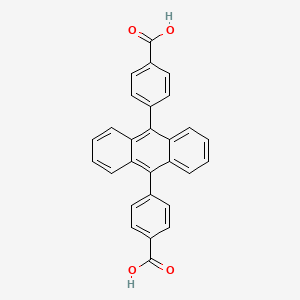

9,10-Di(p-carboxyphenyl)anthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[10-(4-carboxyphenyl)anthracen-9-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O4/c29-27(30)19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)18-11-15-20(16-12-18)28(31)32/h1-16H,(H,29,30)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLCDSMUKOZRPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9,10-Di(p-carboxyphenyl)anthracene

Introduction: The Significance of 9,10-Di(p-carboxyphenyl)anthracene

This compound, a molecule characterized by a rigid anthracene core flanked by two p-carboxyphenyl substituents, is a compound of significant interest in the fields of materials science and supramolecular chemistry.[1] Its robust, planar, and aromatic structure endows it with unique photophysical properties, including strong fluorescence, making it a valuable building block for advanced functional materials.[1] The terminal carboxylic acid groups provide crucial functionality for incorporating this chromophore into larger, more complex architectures such as metal-organic frameworks (MOFs), polymers, and other supramolecular assemblies. The intrinsic properties of the anthracene core, combined with the synthetic versatility afforded by the carboxyl groups, make this compound a key target for researchers in organic electronics, sensor technology, and drug delivery. This guide provides an in-depth exploration of the most reliable and scientifically sound methodology for its synthesis, grounded in established chemical principles and supported by practical, field-proven insights.

Primary Synthetic Strategy: A Two-Step Approach via Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient route for the synthesis of this compound involves a two-step sequence. This strategy hinges on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core carbon-carbon framework, followed by a straightforward hydrolysis to unveil the final carboxylic acid functionalities. This approach is favored due to its high functional group tolerance, generally high yields, and the commercial availability of the starting materials.

Overall Synthetic Scheme:

Caption: Overall two-step synthesis of this compound.

Step 1: Suzuki-Miyaura Cross-Coupling for the Diester Intermediate

The cornerstone of this synthesis is the formation of the carbon-carbon bonds between the 9 and 10 positions of the anthracene core and the two phenyl rings. The Suzuki-Miyaura reaction is exceptionally well-suited for this transformation.

Reaction Mechanism: The Palladium Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of 9,10-dibromoanthracene. This step forms a Pd(II) intermediate.

-

Transmetalation: The organoboron species, in this case, (4-(methoxycarbonyl)phenyl)boronic acid, is activated by a base (e.g., carbonate or phosphate). This activation facilitates the transfer of the aryl group from the boron atom to the palladium center, displacing the bromide ligand.

-

Reductive Elimination: The two organic ligands on the palladium center (the anthracene and phenyl groups) couple and are expelled from the coordination sphere as the desired product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Dimethyl 4,4'-(anthracene-9,10-diyl)dibenzoate

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of diarylanthracenes.

| Reagent/Parameter | Quantity/Value | Notes |

| 9,10-Dibromoanthracene | 1.0 eq | Starting material |

| (4-(Methoxycarbonyl)phenyl)boronic acid | 2.2 - 2.5 eq | Coupling partner |

| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2-5 mol% | Palladium catalyst |

| K₂CO₃ or K₃PO₄ | 3.0 - 4.0 eq | Base |

| Solvent | Toluene/Ethanol/Water or Dioxane/Water | Degassed solvent mixture |

| Temperature | 80-100 °C | Reflux |

| Reaction Time | 12-24 hours | Monitor by TLC |

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 9,10-dibromoanthracene, (4-(methoxycarbonyl)phenyl)boronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system via cannula.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired diester.

Step 2: Hydrolysis of the Diester to the Final Product

The final step is the saponification of the methyl ester groups to the corresponding carboxylic acids. This is a standard and typically high-yielding transformation.

Experimental Protocol: Synthesis of this compound

| Reagent/Parameter | Quantity/Value | Notes |

| Dimethyl 4,4'-(anthracene-9,10-diyl)dibenzoate | 1.0 eq | Starting material |

| Potassium Hydroxide (KOH) | Excess (e.g., 10-20 eq) | Hydrolyzing agent |

| Solvent | Tetrahydrofuran (THF) / Water | Co-solvent system |

| Temperature | 60-80 °C | Reflux |

| Reaction Time | 6-24 hours | Monitor by TLC |

Step-by-Step Methodology:

-

Dissolution: Dissolve the diester intermediate in a mixture of THF and water in a round-bottom flask.

-

Hydrolysis: Add an excess of potassium hydroxide and heat the mixture to reflux.

-

Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

-

Acidification: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., 2M HCl) until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to yield the final product, this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value |

| Molecular Formula | C₂₈H₁₈O₄ |

| Molecular Weight | 418.44 g/mol [1] |

| Appearance | Light yellow solid |

| Melting Point | >300 °C[1] |

| ¹H NMR (DMSO-d₆) | Expected: Multiplets in the aromatic region (approx. 7.0-8.5 ppm) and a broad singlet for the carboxylic acid protons (>12 ppm). |

| ¹³C NMR (DMSO-d₆) | Expected: Multiple signals in the aromatic region (approx. 120-150 ppm) and a signal for the carboxylic acid carbon (>165 ppm). |

Note: Specific NMR chemical shifts can vary depending on the solvent and concentration.

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is the most robust method, other synthetic strategies have been considered for diarylanthracenes.

-

Grignard Reactions: Early methods involved the reaction of Grignard reagents with anthraquinones, followed by a reduction step. These routes are often lower-yielding and have less functional group tolerance compared to palladium-catalyzed methods.

-

Diels-Alder Reactions: While the Diels-Alder reaction is a powerful tool for constructing cyclic systems, it is not a direct or practical route for the synthesis of 9,10-diaryl substituted anthracenes. The required diene and dienophile precursors are not readily accessible for this specific substitution pattern.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving a Suzuki-Miyaura cross-coupling to form a diester intermediate, followed by hydrolysis. This methodology offers high yields, operational simplicity, and is amenable to scale-up. The resulting molecule is a highly valuable building block for the development of advanced materials, and a thorough understanding of its synthesis is crucial for researchers in the field.

References

- Kotha, S., & Ghosh, A. K. (2002). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Synlett, 2002(3), 451-452.

- Li, Y., et al. (2009). 4,4′-(Anthracene-9,10-diyl)dibenzoic acid dimethylformamide disolvate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1223.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

photophysical properties of 9,10-Di(p-carboxyphenyl)anthracene

An In-Depth Technical Guide to the Photophysical Properties of 9,10-Di(p-carboxyphenyl)anthracene

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (DCPA) is a highly fluorescent organic compound that has garnered significant attention within the scientific community. Its rigid, planar anthracene core, functionalized with carboxyphenyl groups at the 9 and 10 positions, imparts a unique combination of photophysical and chemical properties. This guide provides a comprehensive exploration of the synthesis, structural characteristics, and core photophysical parameters of DCPA, including its absorption, emission, quantum yield, and fluorescence lifetime. We delve into the critical factors that modulate these properties, such as solvent polarity and pH, which are fundamental to its application. Furthermore, this document outlines detailed experimental protocols for its characterization and discusses its utility as a fluorescent probe, photosensitizer, and a foundational building block for advanced materials like Metal-Organic Frameworks (MOFs). This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique capabilities of this versatile fluorophore.

Introduction to this compound (DCPA)

This compound, with the chemical formula C₂₈H₁₈O₄ and a molecular weight of 418.44 g/mol , is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH).[1] The core of the molecule consists of three fused benzene rings, forming a planar and aromatic anthracene system. This core is responsible for its intrinsic fluorescence.[2] The key functional features are the two para-carboxyphenyl groups attached at the 9 and 10 positions of the anthracene scaffold. These substituents are crucial as they enhance solubility in various solvents and provide reactive sites for further chemical modification or coordination.[1]

The unique electronic and structural properties of DCPA make it a valuable tool in various scientific domains. Its strong luminescence is exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The carboxylic acid moieties can coordinate with metal ions, making DCPA an excellent ligand for synthesizing metal-organic frameworks (MOFs) used in catalysis and gas storage.[1] Moreover, its responsive fluorescence to environmental changes makes it a powerful probe for sensing applications.[1][2]

Synthesis and Structural Characteristics

The synthesis of DCPA can be achieved through several routes. A common method is a direct synthesis involving the reaction of anthracene with p-carboxybenzaldehyde in an acidic medium, followed by an oxidation step to yield the final product.[1] Alternatively, multi-step synthetic approaches can be employed, which involve creating functionalized anthracene intermediates before introducing the carboxyphenyl groups.[1] A prevalent route involves the hydrolysis of the corresponding ester, such as dimethyl-4,4′-(anthracene-9,10-diyl)-dibenzoate, using a base like potassium hydroxide.[3]

Structurally, single-crystal X-ray diffraction has revealed that DCPA crystallizes in a monoclinic system with the space group P2₁/c.[1] The molecule's geometry is characterized by the planar anthracene core, with the carboxyphenyl groups twisted relative to this plane. This steric hindrance between the substituents and the anthracene protons influences the molecule's overall conformation and electronic conjugation, which in turn affects its photophysical properties.[4][5]

Core Photophysical Properties of DCPA

The interaction of DCPA with light is governed by the electronic structure of its anthracene core. The π-π* transitions within this aromatic system are responsible for its characteristic absorption and emission profiles.

Absorption and Emission Spectra

Like many anthracene derivatives, DCPA absorbs light in the near-ultraviolet range and emits it in the blue visible region of the electromagnetic spectrum.[6]

-

Absorption (Excitation): The absorption spectrum of DCPA typically exhibits a well-defined vibronic structure, which is characteristic of rigid aromatic molecules. The maximum absorption wavelength (λ_abs) is generally found between 350 nm and 420 nm, depending on the solvent environment.[6] This absorption corresponds to the transition from the ground electronic state (S₀) to the first excited singlet state (S₁).

-

Emission (Fluorescence): Upon excitation, the molecule relaxes to the lowest vibrational level of the S₁ state and then returns to the ground state by emitting a photon. This fluorescence is characterized by an emission spectrum that is often a mirror image of the absorption spectrum. The emission maximum (λ_em) for DCPA derivatives is typically observed in the 420 nm to 450 nm range, resulting in a distinct blue fluorescence.[7][8][9]

-

Stokes Shift: The energy difference between the absorption and emission maxima is known as the Stokes shift.[10] For 9,10-disubstituted anthracenes, this shift is typically moderate and reflects the structural relaxation that occurs in the excited state before emission.

The relationship between these core photophysical processes can be visualized as follows:

Caption: Relationship between DCPA's structure, environment, and its properties.

Experimental Methodologies

Accurate characterization of DCPA's photophysical properties requires precise spectroscopic techniques. The following protocols outline the standard procedures.

Protocol: Steady-State Absorption and Fluorescence Spectroscopy

This experiment determines the λ_abs, λ_em, and relative fluorescence intensity.

Objective: To measure the excitation and emission spectra of DCPA.

Materials:

-

UV-Vis Spectrophotometer [11]* Fluorometer (Fluorescence Spectrometer) [12][13]* Quartz cuvettes (1 cm path length) [14][15]* DCPA stock solution (e.g., 1 mM in DMSO)

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)

Procedure:

-

Sample Preparation: Prepare a dilute solution of DCPA (e.g., 1-10 µM) in the desired solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects. [15]2. Blank Measurement: Fill a cuvette with the pure solvent to record a blank/baseline spectrum.

-

Absorption Spectrum: a. Place the sample cuvette in the UV-Vis spectrophotometer. b. Scan a suitable wavelength range (e.g., 300-500 nm) to record the absorption spectrum. c. Identify the wavelength of maximum absorbance (λ_abs_max).

-

Emission Spectrum: a. Place the sample cuvette in the fluorometer. b. Set the excitation wavelength to the determined λ_abs_max. c. Scan the emission wavelengths from just above the excitation wavelength to a longer wavelength (e.g., 400-600 nm). d. The resulting spectrum will show the fluorescence emission profile and the emission maximum (λ_em_max).

-

Excitation Spectrum: a. Set the emission monochromator to the determined λ_em_max. b. Scan the excitation wavelengths over the absorption range (e.g., 300-450 nm). c. The resulting spectrum should closely match the absorption spectrum, confirming the identity of the emitting species.

Protocol: Time-Resolved Fluorescence Spectroscopy

This experiment measures the fluorescence lifetime (τ_F).

Objective: To determine the decay kinetics of the excited state of DCPA.

Methodology: Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring nanosecond lifetimes. [12] Materials:

-

TCSPC system with a pulsed light source (e.g., picosecond laser or LED) and a fast single-photon detector.

-

Sample prepared as in the steady-state protocol.

-

Scattering solution (e.g., dilute Ludox) for measuring the Instrument Response Function (IRF).

Procedure:

-

System Setup: Excite the sample with a high-repetition-rate pulsed light source at a wavelength where DCPA absorbs.

-

IRF Measurement: Record the system's response by measuring the light scattered from a non-fluorescent scattering solution. This characterizes the temporal profile of the excitation pulse.

-

Fluorescence Decay Measurement: Replace the scattering solution with the DCPA sample and collect the fluorescence decay histogram by measuring the time difference between the excitation pulse and the arrival of the first emitted photon. [12][16]4. Data Analysis: a. The collected decay data is a convolution of the true fluorescence decay and the IRF. b. Use deconvolution software to fit the experimental data to an exponential decay model (e.g., mono-exponential or multi-exponential). c. The fitting process yields the fluorescence lifetime(s) (τ_F).

Caption: Workflow for the complete photophysical characterization of DCPA.

Conclusion and Future Outlook

This compound is a fluorophore of significant fundamental and applied interest. Its robust photophysical properties—strong absorption in the near-UV, intense blue emission, high quantum yield, and sensitivity to its environment—make it an exceptionally versatile molecule. The presence of carboxylic acid handles not only tunes its electronic properties but also provides a gateway for its integration into more complex systems, such as sensors, drug delivery vehicles, and advanced materials. For researchers and drug development professionals, understanding the principles laid out in this guide is crucial for effectively harnessing the potential of DCPA, from designing novel sensing assays to creating next-generation photoactive materials. Future research will likely focus on incorporating DCPA into supramolecular assemblies and biocompatible nanostructures to further enhance its functionality for in-vivo imaging and therapeutic applications.

References

-

Edinburgh Instruments. (n.d.). Fluorescence Spectroscopy | Time Resolved | Steady State. Retrieved from [Link]

-

Wikipedia. (n.d.). Time-resolved spectroscopy. Retrieved from [Link]

-

Frederick National Lab for Cancer Research. (n.d.). Fluorescence Spectroscopy and Microscopy : Methods and Protocols. Retrieved from [Link]

-

Strateos. (n.d.). ExperimentFluorescenceSpectroscopy. Retrieved from [Link]

-

News-Medical.Net. (2020, January 17). What is Time-Resolved Fluorescence Spectroscopy?. Retrieved from [Link]

-

BMG LABTECH. (n.d.). Time-Resolved Fluorescence Measurements. Retrieved from [Link]

-

University of Wisconsin-Madison. (2017, March 29). Time Resolved Fluorescence Spectroscopy. Retrieved from [Link]

-

Pizzoferrato, R., et al. (n.d.). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. ResearchGate. Retrieved from [Link]

-

University of Heidelberg. (n.d.). Fluorescence Spectroscopy and Microscopy. Retrieved from [Link]

-

National Library of Medicine. (n.d.). Fluorescence spectroscopy and microscopy : methods and protocols. Retrieved from [Link]

-

Bio-protocol. (n.d.). Sample preparation for fluorescence spectroscopy experiments. Retrieved from [Link]

-

Journal of Materials Chemistry C. (n.d.). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing. Retrieved from [Link]

-

MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (n.d.). Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic Technique: Fluorescence and Ultraviolet-Visible (UV-Vis) Spectroscopies. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). General method of UV-Vis and fluorescence titration. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Retrieved from [Link]

-

ResearchGate. (n.d.). Photoactive Anthracene-9,10-dicarboxylic Acid for Tuning of Photochromism in the Cd/Zn Coordination Polymers. Retrieved from [Link]

-

RSC Publishing. (n.d.). A new cyanoaromatic photosensitizer vs. 9,10-dicyanoanthracene: systematic comparison of the photophysical properties. Retrieved from [Link]

-

University of Washington. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

-

ResearchGate. (n.d.). Imidazole-appended 9,10-anthracenedicarboxamide probe for sensing nitrophenols and selective determination of 2,4,6-trinitrophenol in an EtOH-water medium. Retrieved from [Link]

-

NanoQAM. (n.d.). UV-Visible Fluorescence Spectrometers. Retrieved from [Link]

-

Bio-protocol. (n.d.). 3.3. Fluorescence and UV-VIS Spectra. Retrieved from [Link]

-

MDPI. (n.d.). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Retrieved from [Link]

- Google Patents. (n.d.). CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid.

-

ResearchGate. (n.d.). Phthalocyanines and related compounds: XLI. Synthesis of 9,10-diphenylanthracene-2,3-dicarboxylic acid derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption and Emission Spectra of Anthracene-9-Carboxylic Acid in Solution Within the Polarizable Continuum Model. Retrieved from [Link]

-

ResearchGate. (n.d.). 9,10‐Dithio/oxo‐Anthracene as a Novel Photosensitizer for Photoinitiator Systems in Photoresists. Retrieved from [Link]

-

OMLC. (n.d.). 9,10-Bis(phenylethynyl)anthracene. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the photophysics and energy transfer of 9,10-diphenylanthracene in solution. Retrieved from [Link]

-

PubMed Central. (2022, March 11). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. Retrieved from [Link]

-

PubMed. (n.d.). Photophysics of 9,10-anthracenediol and a bifunctional sacrificial template in solution and xerogels. Retrieved from [Link]

- Google Patents. (n.d.). CN101279888A - 9,10-divinyl anthracene derivatives and their applications in organic electroluminescent devices.

-

OMLC. (n.d.). 9,10-Diphenylanthracene. Retrieved from [Link]

-

RSC Publishing. (n.d.). Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties. Retrieved from [Link]

Sources

- 1. Buy this compound | 42824-53-3 [smolecule.com]

- 2. This compound | CAS 42824-53-3 - Taskcm [taskcm.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Absorption [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]

- 8. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]

- 9. 9,10-Diphenylanthracene [omlc.org]

- 10. chem.kuleuven.be [chem.kuleuven.be]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. edinst.com [edinst.com]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

- 14. rsc.org [rsc.org]

- 15. 9,10-Bis(phenylethynyl)anthracene [omlc.org]

- 16. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Crystal Structure of 9,10-Di(p-carboxyphenyl)anthracene

Introduction: A Molecule of Significant Structural and Functional Interest

9,10-Di(p-carboxyphenyl)anthracene (DCPAn), also known as 4,4'-(9,10-anthracenediyl)dibenzoic acid, is a polycyclic aromatic hydrocarbon that has garnered considerable attention within the scientific community. Its rigid anthracene core, functionalized with two p-carboxyphenyl groups at the sterically demanding 9 and 10 positions, imparts a unique combination of photophysical properties, structural versatility, and chemical reactivity.[1] This guide provides an in-depth exploration of the crystal structure of DCPAn, contextualized by its synthesis, photophysical behavior, and burgeoning applications for researchers, scientists, and drug development professionals.

The core structure consists of a planar anthracene moiety, a well-known chromophore, flanked by two carboxyphenyl substituents. These peripheral groups are not merely passive additions; they profoundly influence the molecule's solubility, its ability to form extended supramolecular assemblies through hydrogen bonding, and its utility as a building block in coordination chemistry, most notably in the construction of metal-organic frameworks (MOFs).[1][2] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount to rationally designing materials with tailored optical, electronic, and catalytic properties.

Molecular Architecture and Crystallographic Parameters

Single-crystal X-ray diffraction analysis has unequivocally determined the solid-state structure of this compound.[1] The compound crystallizes in the monoclinic crystal system with the centrosymmetric space group P2₁/c .[1] This crystallographic information is fundamental, as it dictates the symmetry and packing of the molecules within the crystal.

A key structural feature of DCPAn, revealed by crystallographic data and supported by density functional theory (DFT) calculations, is the significant dihedral angle between the plane of the central anthracene core and the planes of the two peripheral p-carboxyphenyl groups.[1] This twisted conformation is a direct consequence of the steric hindrance between the hydrogen atoms on the anthracene ring and the phenyl substituents. This non-planar geometry distinguishes DCPAn from other anthracenecarboxylic acid derivatives where the carboxyl groups may be more coplanar with the aromatic backbone.[1] This twist has profound implications for the molecule's electronic properties, as it disrupts π-conjugation between the anthracene core and the phenyl rings.[3]

| Parameter | Value |

| Chemical Formula | C₂₈H₁₈O₄ |

| Molecular Weight | 418.44 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Experimental Determination of the Crystal Structure: A Methodological Overview

The elucidation of the crystal structure of DCPAn is a multi-step process that begins with the synthesis of high-purity material and culminates in the refinement of X-ray diffraction data.

Synthesis of this compound

A robust and widely applicable method for the synthesis of 9,10-diaryl-substituted anthracenes is the Suzuki-Miyaura cross-coupling reaction .[4][5][6] This palladium-catalyzed reaction provides a versatile route to forming carbon-carbon bonds between aryl halides and arylboronic acids.

The logical pathway for the synthesis of DCPAn via this method involves two key stages:

-

Bromination of Anthracene: The synthesis commences with the selective bromination of anthracene at the most reactive 9 and 10 positions to yield 9,10-dibromoanthracene.[7] This is a classic electrophilic aromatic substitution reaction.

-

Suzuki-Miyaura Cross-Coupling: The resulting 9,10-dibromoanthracene is then coupled with 4-carboxyphenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base (e.g., sodium carbonate).[4]

Detailed Protocol: Suzuki-Miyaura Coupling

Causality: This protocol is designed to ensure efficient coupling by maintaining an inert atmosphere to protect the palladium catalyst from oxidation and using a biphasic solvent system to facilitate the interaction of both organic and inorganic reagents.

-

Reaction Setup: In a Schlenk flask, combine 9,10-dibromoanthracene (1 equivalent), 4-carboxyphenylboronic acid (2.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

-

Solvent and Base Addition: Add a degassed mixture of toluene and a 2M aqueous solution of sodium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography.

-

Workup: After cooling to room temperature, separate the organic and aqueous layers. Acidify the aqueous layer with HCl to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., DMF/water) to obtain pure this compound.

Single Crystal Growth

Obtaining single crystals of sufficient size and quality for X-ray diffraction is a critical and often challenging step. The choice of solvent is paramount, as it influences not only the solubility of the compound but also the kinetics of crystal nucleation and growth.

Protocol: Slow Evaporation Method

Causality: Slow evaporation allows for the gradual increase in solute concentration, promoting the formation of a small number of well-ordered crystal nuclei that can grow into larger single crystals.

-

Solvent Selection: Dissolve the purified DCPAn in a suitable solvent in which it has moderate solubility, such as dimethylformamide (DMF) or a mixture of solvents.

-

Solution Preparation: Prepare a saturated or near-saturated solution at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the hot solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystallization: Transfer the clear solution to a clean vial, cover it with a perforated cap or parafilm with a few pinholes, and leave it undisturbed in a vibration-free environment at a constant temperature.

-

Crystal Harvest: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals should form. Carefully harvest the crystals from the mother liquor.

Photophysical Properties: The Interplay of Structure and Light

The photophysical properties of DCPAn are intrinsically linked to its molecular structure. The anthracene core is a well-established blue-light emitter. However, the substitution pattern and the resulting molecular geometry significantly modulate its absorption and emission characteristics.

The twisted conformation of the p-carboxyphenyl groups with respect to the anthracene plane disrupts the π-conjugation, leading to photophysical behavior that is more characteristic of the parent anthracene chromophore rather than a fully extended conjugated system.[3] This results in absorption and emission spectra that are similar to other 9,10-disubstituted anthracenes.[8]

| Photophysical Property | Observation | Structural Rationale |

| Absorption | Characteristic vibronic structure in the UV-Vis region, typical of the anthracene core. | The electronic transitions are largely localized on the anthracene moiety due to the twisted geometry of the phenyl rings. |

| Emission | Strong blue fluorescence in solution. | The rigid anthracene core provides a high fluorescence quantum yield. |

| Solvatochromism | The emission wavelength can be influenced by the polarity of the solvent. | Changes in solvent polarity can affect the excited state dipole moment and the extent of intramolecular charge transfer. |

Applications in Research and Development

The unique structural and photophysical properties of this compound make it a versatile molecule with applications spanning materials science and potentially, the life sciences.

Materials Science: A Building Block for Functional Materials

-

Metal-Organic Frameworks (MOFs): The two carboxylic acid functional groups make DCPAn an excellent ditopic linker for the construction of MOFs.[1][2] These crystalline porous materials have applications in gas storage and separation, catalysis, and sensing. The rigid and bulky nature of the DCPAn linker can be used to create MOFs with specific pore sizes and topologies.[9]

-

Organic Light-Emitting Diodes (OLEDs): The inherent blue fluorescence of the anthracene core makes DCPAn and its derivatives promising candidates for use as emitters in OLEDs.[1]

-

Sensors: The fluorescence of DCPAn can be quenched or enhanced upon interaction with specific analytes, opening up possibilities for its use in chemical sensors.[1]

Drug Development: An Emerging Frontier

While direct applications of DCPAn in drug development are still in their nascent stages, the properties of the anthracene core suggest potential avenues for exploration, particularly in the field of photodynamic therapy (PDT) . Anthracene derivatives can act as photosensitizers, generating reactive oxygen species upon irradiation with light, which can be used to selectively destroy cancer cells.[6] The carboxylic acid groups of DCPAn could be utilized for conjugation to targeting moieties or to improve water solubility, addressing key challenges in drug delivery. Furthermore, the fluorescent nature of the molecule allows for its potential use in bioimaging and as a fluorescent probe in biological systems.[3]

Conclusion

This compound is a molecule where structure dictates function. Its non-planar geometry, a result of steric constraints, defines its photophysical properties and its utility as a building block for more complex supramolecular and materials architectures. This in-depth guide has provided a comprehensive overview of its crystal structure, underpinned by a detailed understanding of its synthesis and characterization. For researchers and professionals in materials science and drug development, DCPAn represents a versatile platform for the design of novel functional materials and potential therapeutic agents. The continued exploration of its properties and applications promises to yield exciting new discoveries.

References

-

Ma, S., et al. (2007). Ultramicroporous Metal−Organic Framework Based on 9,10-Anthracenedicarboxylate for Selective Gas Adsorption. Inorganic Chemistry, 46(21), 8499-8501. [Link]

-

ResearchGate. (n.d.). Synthesis of 9,10-disubstituted anthracenes. i) Suzuki coupling;... Retrieved from [Link]

-

Journal of Materials Chemistry A. (2020). Two anthracene-based metal–organic frameworks for highly effective photodegradation and luminescent detection in water. 10(1039), c9ta13942a. [Link]

-

CrystEngComm. (2021). Co/Zn metal–organic frameworks with an anthracene-based ligand: cell imaging and catalytic studies. 23(34), 5937-5948. [Link]

-

ResearchGate. (n.d.). Ultramicroporous Metal-Organic Framework Based on 9, 10-Anthracenedicarboxylate for Selective Gas Adsorption. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Photophysical Properties of 9,10-Diarylanthracene. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystallographic and structural refinement parameters of 9-anthracene... Retrieved from [Link]

-

Beilstein Journals. (n.d.). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Retrieved from [Link]

-

LookChem. (n.d.). Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction. Retrieved from [Link]

-

Journal of Materials Chemistry C. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. 3(32), 8348-8357. [Link]

-

ResearchGate. (n.d.). The crystal structure of the 9-anthracene-carboxylic acid photochemical dimer and its solvates by X-ray diffraction and Raman microscopy. Retrieved from [Link]

-

Oregon Medical Laser Center. (n.d.). 9,10-Bis(phenylethynyl)anthracene. Retrieved from [Link]

-

MDPI. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Crystals, 13(5), 820. [Link]

-

ResearchGate. (n.d.). Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy. Retrieved from [Link]

-

PhotochemCAD. (n.d.). 9,10-Bis(phenylethynyl)anthracene. Retrieved from [Link]

-

MDPI. (2020). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. Crystals, 10(11), 1018. [Link]

-

ojs.uniska-bjm.ac.id. (n.d.). View of Single-crystal synchrotron X-ray diffraction study of new anthracene derivative compounds. Retrieved from [Link]

-

Figshare. (n.d.). Collection - Crystal Structure of the 9‑Anthracene–Carboxylic Acid Photochemical Dimer and Its Solvates by X‑ray Diffraction and Raman Microscopy. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

OUCI. (n.d.). Growth of single crystals of anthracene. Retrieved from [Link]

-

MDPI. (2021). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Molbank, 2021(4), M1303. [Link]

-

MDPI. (2023). Formation and Reversible Cleavage of an Unusual Trisulfide-Bridged Binuclear Pyridine Diimine Iridium Complex. Inorganics, 11(11), 437. [Link]

Sources

- 1. Buy this compound | 42824-53-3 [smolecule.com]

- 2. Two anthracene-based metal–organic frameworks for highly effective photodegradation and luminescent detection in water - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. This compound | CAS 42824-53-3 - Taskcm [taskcm.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]

- 8. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. sqma.myweb.usf.edu [sqma.myweb.usf.edu]

Introduction: A Core Building Block for Advanced Materials

An In-Depth Technical Guide to 9,10-Di(p-carboxyphenyl)anthracene (CAS 42824-53-3)

Prepared by: Gemini, Senior Application Scientist

This compound, also known as 4,4'-(9,10-anthracenediyl)dibenzoic acid (H2ADBA), is a bifunctional aromatic carboxylic acid that has garnered significant interest within the materials science community. Its rigid, planar anthracene core provides a structurally robust and photophysically active foundation, while the two terminal carboxylic acid groups offer versatile coordination sites. This unique combination of properties makes it a premier organic linker for the construction of highly ordered, porous materials and a valuable component in the development of novel functional systems.

The molecule consists of a central anthracene unit substituted at the 9 and 10 positions with p-carboxyphenyl groups.[1][2] This specific arrangement dictates its three-dimensional structure and electronic properties. Single crystal X-ray diffraction studies have revealed that the carboxyphenyl groups exhibit a significant twist relative to the anthracene plane, with dihedral angles reported in the range of 56.6° ± 2.0°.[1] This non-coplanar orientation is a critical feature, as it influences the crystal packing and the ultimate topology of coordination polymers derived from it. This guide provides a comprehensive overview of its synthesis, characterization, core properties, and key applications, offering field-proven insights for researchers and developers.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective application. The compound presents as a light yellow or white to off-white solid and possesses remarkable thermal stability, with a decomposition temperature exceeding 300°C, a crucial attribute for its use in solvothermal synthesis conditions.[1][3][4]

Key Data Summary

| Property | Value | Source(s) |

| CAS Number | 42824-53-3 | [1][2][5][6][7] |

| Molecular Formula | C₂₈H₁₈O₄ | [1][5] |

| Molecular Weight | 418.44 g/mol | [1][5] |

| Appearance | Light yellow solid | [3] |

| Boiling Point | 627.2 ± 55.0 °C (Predicted) | [4][5][8] |

| Density | ~1.3 g/cm³ (Predicted) | [4][5][8] |

| Storage | Sealed in dry, room temperature conditions |

Molecular Structure Visualization

The diagram below illustrates the foundational structure of this compound, highlighting the central anthracene core and the terminal carboxyphenyl groups.

Caption: Molecular structure of this compound.

Synthesis and Purification Protocol

Commercially available purities typically range from 95% to 98%.[6] For applications requiring higher purity, such as the growth of single-crystal Metal-Organic Frameworks (MOFs), further purification is necessary. The most common synthetic routes involve the hydrolysis of the corresponding dimethyl or diethyl ester precursors.

Field-Proven Protocol: Saponification of a Diester Precursor

This protocol describes a generalized method for the synthesis of this compound via the hydrolysis of its diester precursor. The causality behind this choice is that ester precursors are often easier to purify via column chromatography than the final dicarboxylic acid product.

Step 1: Dissolution and Hydrolysis

-

Dissolve the diester precursor (e.g., dimethyl-4,4'-(anthracene-9,10-diyl)-dibenzoate) in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol.[8]

-

Add an aqueous solution of a strong base, typically potassium hydroxide (KOH), in stoichiometric excess (e.g., 5-10 equivalents).

-

Heat the mixture to reflux (approximately 60-70°C) for 6 to 24 hours.[8] The elevated temperature accelerates the saponification reaction, ensuring complete conversion of the ester groups to carboxylate salts.

Step 2: Precipitation and Isolation

-

After cooling the reaction mixture to room temperature, remove the organic solvents via rotary evaporation.

-

Dilute the remaining aqueous solution with deionized water.

-

Acidify the solution slowly by adding concentrated hydrochloric acid (HCl) dropwise while stirring vigorously. The target pH should be ~1-2. This step is critical as it protonates the potassium carboxylate salts, causing the water-insoluble dicarboxylic acid product to precipitate out of the solution.

-

Collect the resulting solid precipitate by vacuum filtration.

Step 3: Purification

-

Wash the crude product extensively with deionized water to remove inorganic salts (e.g., KCl).

-

Perform subsequent washes with a non-polar solvent like hexane or ether to remove any remaining organic, non-polar impurities.

-

For final purification, recrystallization from a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended.

-

Dry the purified light-yellow solid under a high vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove residual solvent.

Comprehensive Characterization

Verifying the identity and purity of the synthesized or procured this compound is a non-negotiable step before its use in sensitive applications. A combination of spectroscopic and analytical techniques should be employed.

-

¹H NMR Spectroscopy: In a suitable deuterated solvent like DMSO-d₆, the ¹H NMR spectrum should confirm the key structural motifs. Expect to see multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the anthracene and phenyl rings. A characteristic broad singlet, typically downfield (>10 ppm), will correspond to the acidic protons of the two carboxylic acid groups. The integration of these signals should match the expected proton count of the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides definitive evidence of the carboxylic acid functional groups. Key expected absorbances include a strong, sharp peak for the carbonyl (C=O) stretch around 1680-1710 cm⁻¹ and a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of hydrogen-bonded carboxylic acids.

-

Thermogravimetric Analysis (TGA): TGA is used to assess thermal stability. A TGA trace will show a stable mass up to the decomposition temperature. For this compound, no significant mass loss should be observed below 300°C, confirming its suitability for high-temperature syntheses.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound, which is 418.44 g/mol .[1][5]

Core Applications in Materials Science

The unique structural and photophysical properties of this compound make it a highly sought-after component in several areas of advanced materials research.

Linker for Metal-Organic Frameworks (MOFs)

The primary application of this molecule is as a rigid organic linker in the synthesis of MOFs.[1][6] MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers, forming a porous, three-dimensional network.

Why it is an effective MOF linker:

-

Structural Rigidity: The anthracene core provides a robust, inflexible backbone, which is essential for creating stable, porous frameworks that do not collapse upon solvent removal.

-

Bifunctional Coordination: The two carboxylic acid groups at opposite ends of the molecule can coordinate with metal centers, enabling the extension of the framework in at least two directions.

-

Inherent Functionality: The anthracene unit is inherently fluorescent.[2] MOFs built with this linker can exhibit luminescence, making them suitable for applications in chemical sensing, where the fluorescence can be quenched or enhanced in the presence of specific analytes.[1][2] A Cd(II)-based MOF constructed with this linker has demonstrated high catalytic activity for the oxidation of alkylbenzenes.[9]

Workflow: Solvothermal Synthesis of a MOF

The following diagram and protocol outline a typical workflow for synthesizing a MOF using this compound as the organic linker.

Caption: Typical workflow for the solvothermal synthesis of a MOF.

Experimental Protocol:

-

Preparation: In a glass vial, combine this compound and a suitable metal salt (e.g., zinc nitrate hexahydrate) in a defined molar ratio.

-

Solubilization: Add a solvent mixture, commonly DMF, and sonicate the mixture until all solids are fully dissolved.

-

Reaction: Seal the vial tightly and place it in a programmable oven. Heat to the desired reaction temperature (typically 80-120°C) and hold for 24-72 hours. During this period, the metal ions and linkers self-assemble into the crystalline MOF structure.

-

Isolation: After cooling the oven to room temperature, the resulting crystalline product is separated from the mother liquor, often by centrifugation or filtration.

-

Washing: The isolated crystals are washed several times with a fresh solvent (e.g., DMF) to remove any unreacted starting materials trapped within the pores.

-

Activation: To generate permanent porosity, the synthesis solvent molecules residing in the pores must be removed. This is achieved by immersing the crystals in a more volatile solvent (like chloroform or acetone) over several days (solvent exchange), followed by heating the material under a dynamic vacuum. This final "activation" step evacuates the pores, making the MOF ready for gas sorption or other applications.

Organic Electronics and Luminescent Materials

The inherent photophysical properties of the anthracene core make this compound and its derivatives suitable for use in organic electronics.[1] It has been explored for applications in:

-

Organic Light-Emitting Diodes (OLEDs): As a blue-emitting material, it can serve as the active component in the emissive layer of an OLED device.[1]

-

Organic Semiconductors: The extended π-conjugated system allows for charge transport, making it a candidate for use in organic field-effect transistors (OFETs).[1]

Chemical Sensors

The fluorescence of the anthracene core can be modulated by its local environment. This principle is leveraged in chemical sensing.[1] When incorporated into a framework like a MOF, the pores can selectively bind to analyte molecules. This binding interaction can alter the electronic structure of the linker, leading to a detectable change (quenching or enhancement) in its fluorescence emission, thereby signaling the presence of the target analyte.[1][2]

Conclusion

This compound (CAS 42824-53-3) is more than just a chemical compound; it is a versatile and powerful building block for the next generation of advanced functional materials. Its combination of structural rigidity, pre-defined coordination geometry, and intrinsic photophysical properties makes it an invaluable tool for researchers in MOF chemistry, organic electronics, and sensor technology. A thorough understanding of its synthesis, purification, and characterization is paramount to harnessing its full potential in creating materials with tailored properties and novel applications.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Alfa Chemical. (n.d.). This compound CAS NO: 42824-53-3. Retrieved from [Link]

-

Wang, X.-L., et al. (2014). A new three-dimensional metal–organic framework constructed from 9,10-anthracene dibenzoate and Cd(ii) as a highly active heterogeneous catalyst for oxidation of alkylbenzenes. Dalton Transactions, 43(3), 1338-1343. Retrieved from [Link]

-

Ma, S., et al. (2007). Ultramicroporous Metal−Organic Framework Based on 9,10-Anthracenedicarboxylate for Selective Gas Adsorption. Inorganic Chemistry, 46(21), 8499–8501. Retrieved from [Link]

Sources

- 1. Buy this compound | 42824-53-3 [smolecule.com]

- 2. This compound | CAS 42824-53-3 - Taskcm [taskcm.com]

- 3. China this compound CAS NO: 42824-53-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. This compound | 42824-53-3 [amp.chemicalbook.com]

- 5. CAS#:42824-53-3 | 4,4'-(Anthracene-9,10-diyl)dibenzoic acid | Chemsrc [chemsrc.com]

- 6. lumtec.com.tw [lumtec.com.tw]

- 7. This compound | 42824-53-3 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. A new three-dimensional metal–organic framework constructed from 9,10-anthracene dibenzoate and Cd(ii) as a highly active heterogeneous catalyst for oxidation of alkylbenzenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide on the Thermal Properties of 9,10-Di(p-carboxyphenyl)anthracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal properties of 9,10-Di(p-carboxyphenyl)anthracene (DPA) derivatives. A critical understanding of the thermal stability, decomposition pathways, and phase transitions of these molecules is paramount for their application in fields ranging from materials science to drug development. This document synthesizes experimental data with theoretical principles to offer a detailed exploration of structure-property relationships. Key analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are discussed in detail, complete with step-by-step protocols to ensure experimental reproducibility and accuracy. This guide is intended to serve as a valuable resource for researchers and professionals working with these and similar aromatic compounds.

Introduction: The Significance of Thermal Properties in DPA Derivatives

This compound and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique photophysical and structural properties. The rigid anthracene core provides a stable, planar backbone, while the p-carboxyphenyl substituents at the 9 and 10 positions offer functional handles for further chemical modification and influence intermolecular interactions. These characteristics make DPA derivatives promising candidates for applications such as organic light-emitting diodes (OLEDs), organic semiconductors, and as ligands in the formation of metal-organic frameworks (MOFs).

The performance and reliability of materials derived from DPA compounds are intrinsically linked to their thermal properties. Thermal stability, defined as a material's resistance to decomposition at elevated temperatures, is a critical parameter. For instance, in OLEDs, high thermal stability is required to prevent degradation during fabrication and operation. Similarly, the thermal behavior of DPA-based ligands is a key determinant of the stability and functional temperature range of the resulting MOFs.

This guide will delve into the methodologies used to characterize the thermal properties of DPA derivatives, present a comparative analysis of the thermal stability of various derivatives, and elucidate the underlying structure-property relationships that govern their thermal behavior.

Core Concepts in Thermal Analysis

The thermal properties of DPA derivatives are primarily investigated using two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data, a thermogram, provides information on thermal stability, decomposition temperatures, and the composition of the material. A typical TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve (DTG) shows the rate of mass loss and can help to distinguish between successive decomposition events.

2.2. Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. The resulting DSC curve plots heat flow against temperature. Endothermic events, such as melting, result in a downward peak, while exothermic events, such as decomposition, produce an upward peak.

Experimental Methodologies: A Practical Guide

The following sections provide detailed, step-by-step protocols for conducting TGA and DSC analyses on powdered samples of DPA derivatives. These protocols are designed to be self-validating by emphasizing consistency and control over experimental parameters.

3.1. Detailed Protocol for Thermogravimetric Analysis (TGA)

This protocol outlines the steps for determining the thermal stability and decomposition profile of a DPA derivative.

3.1.1. Sample Preparation

-

Ensure the DPA derivative sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle.

-

Tare a clean, empty TGA crucible (typically alumina or platinum) on a microbalance.

-

Carefully weigh 5-10 mg of the powdered sample into the crucible. A smaller sample size minimizes thermal gradients within the sample.[1]

-

Gently tap the crucible to ensure the sample forms a thin, even layer on the bottom. This promotes uniform heating.

3.1.2. Instrument Setup and Execution

-

Place the sample crucible into the TGA instrument's autosampler or manually load it onto the balance mechanism.

-

Select the appropriate purge gas, typically high-purity nitrogen, to provide an inert atmosphere and prevent oxidative degradation. Set the flow rate to a standard value, for example, 20-50 mL/min.

-

Program the temperature profile. A common method is to heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min.[2]

-

Initiate the experiment. The instrument will record the sample's mass as a function of the increasing temperature.

-

After the run is complete, allow the furnace to cool down before removing the sample residue.

3.2. Detailed Protocol for Differential Scanning Calorimetry (DSC)

This protocol details the procedure for identifying and quantifying thermal transitions in DPA derivatives.

3.2.1. Sample Preparation

-

Using a microbalance, accurately weigh 2-5 mg of the finely powdered DPA derivative into a clean aluminum DSC pan.

-

Place the corresponding lid on the pan and securely crimp it using a sample press. A hermetic seal is important to prevent any loss of volatile decomposition products.

-

Prepare an empty, hermetically sealed aluminum pan to serve as the reference. The reference pan should be of the same type and have a similar mass to the sample pan.

3.2.2. Instrument Setup and Execution

-

Place the sample pan and the reference pan into their respective positions in the DSC cell.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for at least 5 minutes to ensure an inert atmosphere.

-

Set the temperature program. A typical program involves an initial isothermal period, followed by a heating ramp, a cooling ramp, and a final heating ramp. For example:

-

Hold at 30 °C for 5 minutes.

-

Heat from 30 °C to 400 °C at 10 °C/min.

-

Cool from 400 °C to 30 °C at 10 °C/min.

-

Heat from 30 °C to 400 °C at 10 °C/min. The second heating scan is often used for analysis as it provides information on the material's properties after a defined thermal history.

-

-

Start the experiment. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

Thermal Properties of Selected 9,10-Disubstituted Anthracene Derivatives

The thermal stability of anthracene derivatives is significantly influenced by the nature of the substituents at the 9 and 10 positions. The following table summarizes the decomposition temperatures (Td), determined as the temperature at which 5% weight loss occurs, for a series of 9,10-disubstituted anthracene derivatives.

| Compound | Substituent at 9-position | Substituent at 10-position | Decomposition Temperature (Td) (°C) | Reference |

| 1a | Phenyl | Phenyl | 258 | [3] |

| 1b | Phenyl | 1-Naphthalenyl | 232-235 (MP) | [3] |

| 1c | Phenyl | 2-Naphthalenyl | Not Reported | [3] |

| 2a | 4-Methoxyphenyl | Phenyl | 275 | [3] |

| 2b | 4-Methoxyphenyl | 1-Naphthalenyl | 250-256 (MP) | [3] |

| 2c | 4-Methoxyphenyl | 2-Naphthalenyl | 302 | [3] |

| 2d | 4-Methoxyphenyl | Phenanthren-10-yl | 386 | [3] |

| DPA-Melt | Phenyl | Phenyl | 342.4 | [4] |

| DPA-Solution | Phenyl | Phenyl | 352.0 | [4] |

*MP denotes melting point.

Structure-Property Relationships: The Driving Forces of Thermal Stability

The data presented in the table above reveals a clear correlation between the molecular structure of 9,10-disubstituted anthracene derivatives and their thermal stability. Several key factors contribute to this relationship:

-

Molecular Weight and Rigidity: An increase in molecular weight and rigidity of the substituents generally leads to higher thermal stability. This is evident in the trend observed for compounds 2a through 2d , where the increasing size and complexity of the substituent at the 10-position results in a significant increase in the decomposition temperature, with 2d exhibiting the highest Td of 386 °C.[3]

-

Intermolecular Interactions: The presence of functional groups capable of strong intermolecular interactions, such as hydrogen bonding, can significantly enhance thermal stability. For this compound, the carboxylic acid groups are capable of forming strong intermolecular hydrogen bonds. This creates a more robust supramolecular assembly that requires more energy to disrupt, thus increasing the decomposition temperature. The formation of these hydrogen bonds can lead to the formation of dimers or extended networks in the solid state.

The interplay of these factors determines the overall thermal behavior of a given DPA derivative.

Visualizing the Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

6.1. Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of DPA derivatives.

6.2. Structure-Property Relationship

Caption: Key structural factors influencing the thermal stability of DPA derivatives.

Conclusion

The thermal properties of this compound derivatives are a critical aspect of their characterization and application. This guide has provided an in-depth overview of the principles and experimental methodologies for assessing these properties, with a focus on TGA and DSC. The presented data and discussion highlight the significant influence of molecular structure, particularly the nature of the substituents at the 9 and 10 positions, on the thermal stability of these compounds. A thorough understanding of these structure-property relationships is essential for the rational design of new DPA derivatives with tailored thermal characteristics for advanced applications in materials science and beyond.

References

-

Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. (2025). Retrieved from [Link]

-

DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025). Qualitest. Retrieved from [Link]

-

Lessard, B. H., & Russo, J. L. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Molecules, 24(17), 3086. [Link]

-

Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue University. Retrieved from [Link]

-

Sample Preparation – DSC. University of Florida. Retrieved from [Link]

-

Protocol Thermogravimetric Analysis (TGA). EPFL. Retrieved from [Link]

-

Li, Y., et al. (2019). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. Crystals, 9(10), 512. [Link]

-

How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Instructables. Retrieved from [Link]

-

METTLER TOLEDO. (2012). Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. Retrieved from [Link]

-

TGA Sample Preparation: A Complete Guide. (2025). Torontech. Retrieved from [Link]

-

Application of Thermal Analysis to Flavors and Fragrances. Mettler Toledo. Retrieved from [Link]

-

Chen, B. H., & Chen, Y. C. (2001). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis, 9(3). [Link]

-

A Beginners Guide Thermogravimetric Analysis (TGA). ResearchGate. Retrieved from [Link]

-

Hydrogen bonding effect on the thermal behavior of acidic ionic liquids. ResearchGate. Retrieved from [Link]

-

Interfacial Hydrogen Bonds and Their Influence Mechanism on Increasing the Thermal Stability of Nano-SiO2-Modified Meta-Aramid Fibres. (2020). Polymers, 12(1), 193. [Link]

-

4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. (2021). Molbank, 2021(3), M1263. [Link]

-

Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Bismuth Iodide (C30H22N2)3Bi4I18, an Air, Water, and Thermally Stable 0D Hybrid Perovskite with High Photoluminescence Efficiency. (2022). Inorganics, 10(12), 226. [Link]

-

Influence of Hydrogen Bonding on the Photophysical Properties of Diethylamino Hydroxybenzoyl Hexyl Benzoate. (2023). Molecules, 28(14), 5413. [Link]

-

4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid. PubChem. Retrieved from [Link]

-

Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids. (2017). Life, 7(3), 34. [Link]

-

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of linear oligofluorene-BODIPYs. ResearchGate. Retrieved from [Link]

Sources

The Electrochemical Landscape of Dicarboxyphenyl Anthracene Compounds: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the electrochemical properties of dicarboxyphenyl anthracene compounds, with a particular focus on 9,10-bis(4-carboxyphenyl)anthracene. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and electrochemical behavior of these molecules, offering both theoretical understanding and practical experimental protocols.

Introduction: The Significance of Dicarboxyphenyl Anthracene Compounds

Anthracene derivatives are a well-established class of polycyclic aromatic hydrocarbons renowned for their unique photophysical and electrochemical properties. The introduction of carboxyphenyl groups at the 9 and 10 positions of the anthracene core significantly modifies its electronic characteristics, enhancing its potential for a variety of applications. These substitutions can influence the molecule's solubility, electronic energy levels (HOMO/LUMO), and redox behavior, making dicarboxyphenyl anthracenes attractive candidates for use in organic electronics, chemosensors, and as scaffolds in medicinal chemistry. Understanding the electrochemical properties of these compounds is paramount to unlocking their full potential in these fields.

Synthesis of 9,10-bis(4-carboxyphenyl)anthracene: A Step-by-Step Protocol

The synthesis of 9,10-bis(4-carboxyphenyl)anthracene is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a versatile and efficient route to forming carbon-carbon bonds between an aryl halide and an aryl boronic acid.

Causality Behind Experimental Choices:

-

Catalyst: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are highly effective for Suzuki-Miyaura couplings due to their ability to readily undergo oxidative addition and reductive elimination, the key steps in the catalytic cycle.

-

Base: A base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is crucial for the activation of the boronic acid, facilitating the transmetalation step.

-

Solvent System: A two-phase solvent system, such as a mixture of toluene, ethanol, and water, is often employed to dissolve both the organic reactants and the inorganic base, promoting efficient reaction at the interface.

Self-Validating System:

The success of the synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC) to track the consumption of the starting materials and the formation of the product. The final product's identity and purity are confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Detailed Experimental Protocol: Synthesis of 9,10-bis(4-carboxyphenyl)anthracene

Materials:

-

9,10-Dibromoanthracene

-

4-Carboxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9,10-dibromoanthracene (1 equivalent) and 4-carboxyphenylboronic acid (2.2 equivalents).

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and a 2 M aqueous solution of sodium carbonate (e.g., in a 4:1:1 ratio).

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 2-5 mol%).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 9,10-bis(4-carboxyphenyl)anthracene.

Diagram of the Suzuki-Miyaura Coupling Reaction Workflow:

Caption: Workflow for electrochemical characterization using cyclic voltammetry.

Data Presentation: Electrochemical Properties of Anthracene Carboxylic Acids

| Compound | Oxidation Potential (Eox vs Ag/Ag⁺) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |

| 9-Anthracenecarboxylic acid (9-ACA) | 0.453 V | -5.25 | -2.60 | 2.65 |

| 2-Anthracenecarboxylic acid (2-ACA) | Not Reported | -5.56 | -2.80 | 2.76 |

| 1-Anthracenecarboxylic acid (1-ACA) | Not Reported | -5.51 | -2.80 | 2.71 |

Note: The HOMO and LUMO levels were estimated from electrochemical and optical measurements as described in the source. [1]The LUMO levels were derived from the HOMO levels and the optical band gaps.

Conclusion and Future Directions

This technical guide has outlined the synthesis and electrochemical characterization of dicarboxyphenyl anthracene compounds. The provided protocols, grounded in established chemical principles, offer a robust framework for researchers to prepare and analyze these promising molecules. The electrochemical data, while presented for analogous compounds due to the limited availability of specific data for 9,10-bis(4-carboxyphenyl)anthracene, highlights the influence of substituent position on the electronic properties of the anthracene core.

Future research should focus on the systematic investigation of a wider range of dicarboxyphenyl anthracene isomers and derivatives to establish comprehensive structure-property relationships. Such studies will be invaluable for the rational design of novel materials with tailored electrochemical and photophysical properties for advanced applications in organic electronics and drug development.

References

- Kotha, S., & Ghosh, A. K. (2002). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Synlett, (3), 451-452.

-

Vorona, M. Y., Yutronkie, N. J., Melville, O. A., Daszczynski, A. J., Agyei, K. T., Ovens, J. S., Brusso, J. L., & Lessard, B. H. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Materials, 12(17), 2726. [Link]

- Zhang, L., Wang, H., Zhao, J. Q., et al. (2011). Electrocarboxylation of Anthrone to Anthracene-9-carboxylic Acid in the Presence of CO2. Chemical Research in Chinese Universities, 27(6), 1027-1030.

-

On the efficacy of anthracene isomers for triplet transmission from CdSe nanocrystals. (2020). The Royal Society of Chemistry. [Link]

-

Vorona, M. Y., Yutronkie, N. J., Melville, O. A., Daszczynski, A. J., Agyei, K. T., Ovens, J. S., Brusso, J. L., & Lessard, B. H. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. PMC. [Link]

-

Kotha, S., & Ghosh, A. K. (2002). Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction. Lookchem. [Link]

-

Spectral and Cyclic VoltammetricStudies on Cu (II)-Schiff Base Complex Derived from Anthracene-9(10 H). IOSR Journal. [Link]

Sources

A Comprehensive Technical Guide to the Theoretical Calculation of 9,10-Di(p-carboxyphenyl)anthracene

This guide provides a detailed exploration of the theoretical methodologies used to characterize 9,10-Di(p-carboxyphenyl)anthracene (DPA), a molecule of significant interest in materials science and drug development. DPA's unique photophysical properties, stemming from its extended π-conjugated system, make it a valuable component in the development of fluorescent probes and as a ligand in luminescent metal-organic frameworks (MOFs).[1][2] A thorough understanding of its electronic structure and excited-state dynamics through computational modeling is paramount for the rational design of novel DPA-based applications.

This document is intended for researchers, scientists, and professionals in drug development with a foundational knowledge of computational chemistry. It aims to provide not just a procedural overview, but a deeper insight into the rationale behind the selection of computational methods, enabling the reader to conduct and interpret theoretical calculations on DPA and similar aromatic systems with confidence.

The Structural and Electronic Landscape of DPA

This compound is characterized by an anthracene core substituted at the 9 and 10 positions with para-carboxyphenyl groups. A critical structural feature, revealed by density functional theory (DFT) calculations and crystallographic data, is the significant dihedral angle between the carboxylic acid groups and the anthracene plane.[3] This non-planar geometry is a key determinant of the molecule's electronic and photophysical properties, as it influences the extent of π-conjugation between the anthracene core and the phenyl substituents.[4]

The presence of the carboxyphenyl groups also facilitates intermolecular interactions, particularly π-π stacking, with distances of 3.60 Å observed in the crystalline state.[3] These interactions are crucial for understanding the solid-state properties of DPA and its derivatives.

Foundational Theoretical Approaches: DFT and TD-DFT